molecular formula C13H15N3OS B15038457 2-(1-methyl-1H-pyrrol-2-yl)-N'-[(E)-(5-methyl-2-thienyl)methylidene]acetohydrazide

2-(1-methyl-1H-pyrrol-2-yl)-N'-[(E)-(5-methyl-2-thienyl)methylidene]acetohydrazide

Cat. No.: B15038457
M. Wt: 261.34 g/mol
InChI Key: QRKXAWCVAJDJTP-NTEUORMPSA-N
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Description

2-(1-methyl-1H-pyrrol-2-yl)-N’-[(E)-(5-methyl-2-thienyl)methylidene]acetohydrazide is a complex organic compound that features a pyrrole ring and a thienyl group

Preparation Methods

The synthesis of 2-(1-methyl-1H-pyrrol-2-yl)-N’-[(E)-(5-methyl-2-thienyl)methylidene]acetohydrazide typically involves the reaction of 2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide with 5-methyl-2-thiophenecarboxaldehyde under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

2-(1-methyl-1H-pyrrol-2-yl)-N’-[(E)-(5-methyl-2-thienyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazone group.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrrole and thienyl rings, using reagents like halogens or alkylating agents.

Scientific Research Applications

2-(1-methyl-1H-pyrrol-2-yl)-N’-[(E)-(5-methyl-2-thienyl)methylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-pyrrol-2-yl)-N’-[(E)-(5-methyl-2-thienyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound can modulate signaling pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

Similar compounds to 2-(1-methyl-1H-pyrrol-2-yl)-N’-[(E)-(5-methyl-2-thienyl)methylidene]acetohydrazide include:

Properties

Molecular Formula

C13H15N3OS

Molecular Weight

261.34 g/mol

IUPAC Name

2-(1-methylpyrrol-2-yl)-N-[(E)-(5-methylthiophen-2-yl)methylideneamino]acetamide

InChI

InChI=1S/C13H15N3OS/c1-10-5-6-12(18-10)9-14-15-13(17)8-11-4-3-7-16(11)2/h3-7,9H,8H2,1-2H3,(H,15,17)/b14-9+

InChI Key

QRKXAWCVAJDJTP-NTEUORMPSA-N

Isomeric SMILES

CC1=CC=C(S1)/C=N/NC(=O)CC2=CC=CN2C

Canonical SMILES

CC1=CC=C(S1)C=NNC(=O)CC2=CC=CN2C

Origin of Product

United States

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